Potency Advantage: The Decane-1-Sulfonyl Moiety Delivers a 6.3 nM IC50 in Carboxylesterase Inhibition
A derivative incorporating the decane-1-sulfonyl group, 1,1,1-trifluoro-3-(decane-1-sulfonyl)-propan-2,2-diol, demonstrated an IC50 of 6.3 +/- 1.3 nM against rat liver carboxylesterase [1]. This performance provides a quantitative benchmark for the C10 chain's potential. Crucially, this compound was 18-fold more potent than its direct thioether analogue, indicating that the specific sulfonyl oxidation state in combination with the C10 chain is critical for high potency [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 6.3 +/- 1.3 nM (for a decane-1-sulfonyl-containing derivative) |
| Comparator Or Baseline | 1,1,1-trifluoro-3-(decane-1-sulfanyl)-propan-2-one (thioether analogue): ~113.4 nM (calculated from 18-fold difference) |
| Quantified Difference | 18-fold more potent |
| Conditions | In vitro assay of carboxylesterase activity in rat liver microsomes |
Why This Matters
This establishes the decane-1-sulfonyl pharmacophore as a key driver of high enzyme inhibition potency, directly outperforming its thioether precursor, and justifies its selection as a building block for potent covalent inhibitors.
- [1] Wheelock, C. E., Severson, T. F., & Hammock, B. D. (2001). Synthesis of new carboxylesterase inhibitors and evaluation of potency and water solubility. Chemical Research in Toxicology, 14(12), 1563-1572. View Source
